CID 78060622

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized through the reaction of sulfur tetrafluoride with bis(2-methoxyethyl)amine under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of bis(2-methoxyethyl)aminosulfur trifluoride involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s suitability for various applications in organic synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-methoxyethyl)aminosulfur trifluoride is primarily used in deoxofluorination reactions. It effectively converts alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives. This reagent is also employed in the fluorination of thiocarbonyl compounds, including thioketones, thioesters, and thioamides .

Common Reagents and Conditions: The reactions involving bis(2-methoxyethyl)aminosulfur trifluoride typically require anhydrous conditions and are conducted at low to moderate temperatures. Common reagents used in these reactions include alcohols, aldehydes, and carboxylic acids .

Major Products Formed: The major products formed from reactions with bis(2-methoxyethyl)aminosulfur trifluoride are fluorinated compounds, such as alkyl fluorides, gem-difluorides, and trifluoromethyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Bis(2-methoxyethyl)aminosulfur trifluoride has a wide range of applications in scientific research. In chemistry, it is used to synthesize fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals. In biology, fluorinated compounds are used as probes and tracers in various biochemical assays. In medicine, these compounds are used in the development of diagnostic agents and therapeutic drugs. In industry, bis(2-methoxyethyl)aminosulfur trifluoride is used in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of bis(2-methoxyethyl)aminosulfur trifluoride involves the activation of the sulfur-fluorine bond, which facilitates the transfer of fluorine atoms to the target molecules. This process is highly efficient and selective, allowing for the precise introduction of fluorine atoms into various organic compounds .

Comparación Con Compuestos Similares

Bis(2-methoxyethyl)aminosulfur trifluoride is unique in its enhanced thermal stability and effectiveness compared to other deoxofluorination reagents, such as dialkylaminosulfur trifluoride. This stability reduces the risk of decomposition during reactions, making it a preferred choice for complex chemical transformations .

Similar Compounds:- Dialkylaminosulfur trifluoride

- Diethylaminosulfur trifluoride

- Dimethylaminosulfur trifluoride

These compounds share similar functionalities but differ in their stability and reactivity, with bis(2-methoxyethyl)aminosulfur trifluoride offering superior performance in many applications .

Propiedades

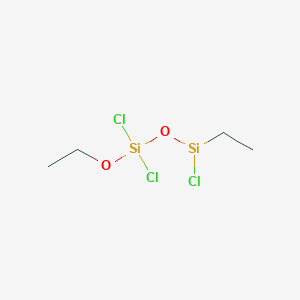

Fórmula molecular |

C4H10Cl3O2Si2 |

|---|---|

Peso molecular |

252.65 g/mol |

InChI |

InChI=1S/C4H10Cl3O2Si2/c1-3-8-11(6,7)9-10(5)4-2/h3-4H2,1-2H3 |

Clave InChI |

SSMQPRQDPAZMLD-UHFFFAOYSA-N |

SMILES canónico |

CCO[Si](O[Si](CC)Cl)(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)

![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)

![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)

![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)

![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)

![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)